molecular formula C9H10N2O B1419641 5-methoxy-1H-indol-4-amine CAS No. 431046-37-6

5-methoxy-1H-indol-4-amine

Cat. No. B1419641
CAS RN: 431046-37-6
M. Wt: 162.19 g/mol
InChI Key: YTRLGXQPTYRYKK-UHFFFAOYSA-N
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Description

5-methoxy-1H-indol-4-amine belongs to the class of organic compounds known as tryptamines and derivatives . These are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced synthesis methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The synthesis of 5-methoxyindole from 5-methoxy-2-oxindole has also been described .


Molecular Structure Analysis

The molecular formula of 5-methoxy-1H-indol-4-amine is C9H10N2O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Physical And Chemical Properties Analysis

The molecular weight of 5-methoxy-1H-indol-4-amine is 162.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 51 Ų .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery and Development

5-methoxy-1H-indol-4-amine serves as a core structure in medicinal chemistry due to its indole moiety, which is a common scaffold in many FDA-approved drugs . Its derivatives have been explored for various therapeutic applications, including cancer treatment, Alzheimer’s disease, and cardiovascular disorders.

Biological Activity: Antiviral and Anti-inflammatory Agents

Indole derivatives, including those of 5-methoxy-1H-indol-4-amine, exhibit significant biological activities. They have been reported to possess antiviral properties against influenza A and Coxsackie B4 virus . Additionally, some derivatives show anti-inflammatory and analgesic activities, which are crucial in the development of new pharmaceuticals .

Synthesis of Metal Complexes

The indole ring system of 5-methoxy-1H-indol-4-amine can bind to various metals, forming complexes with potential medicinal applications. These metal complexes have been studied for their role in drug discovery, particularly in targeting specific biological pathways .

Pharmacological Potential: Antioxidant Properties

Derivatives of 5-methoxy-1H-indol-4-amine have been synthesized and evaluated for their antioxidant activities. These compounds have shown promise in assays such as the DPPH assay, which measures the ability to scavenge free radicals .

Electrophysiological Research: Neurological Studies

Some analogs of 5-methoxy-1H-indol-4-amine have been tested for their electrophysiological effects, including antiarrhythmic and hypotensive activities. These studies contribute to our understanding of the compound’s potential impact on the nervous system and cardiovascular health.

Mechanism of Action

Target of Action

5-Methoxy-1H-indol-4-amine, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the compound’s biological activity.

Mode of Action

It is known that indole derivatives interact with their targets, causing changes that lead to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by 5-Methoxy-1H-indol-4-amine are diverse, given the broad spectrum of biological activities associated with indole derivatives . For instance, some indole derivatives have been reported to inhibit the influenza A virus , suggesting that they may affect viral replication pathways. Other derivatives have shown anti-inflammatory and analgesic activities , indicating that they may influence pathways related to inflammation and pain perception.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , which suggests that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

The molecular and cellular effects of 5-Methoxy-1H-indol-4-amine’s action depend on the specific biological activity being exerted. For example, if the compound is acting as an antiviral agent, the result might be the inhibition of viral replication . If it is exerting anti-inflammatory activity, the result could be a reduction in inflammation and pain .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

5-methoxy-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRLGXQPTYRYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1H-indol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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